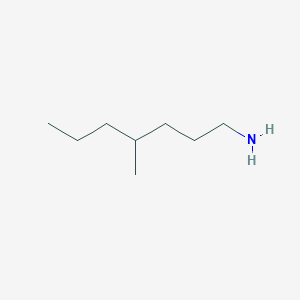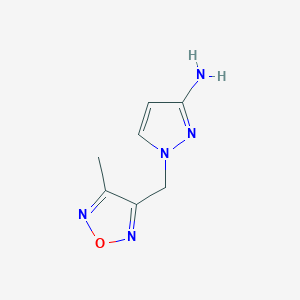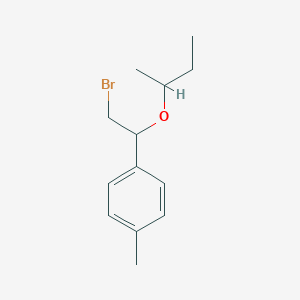
3-Methyl-6-nitrocinnolin-4(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-6-nitrocinnolin-4(1h)-one is a heterocyclic organic compound that belongs to the cinnoline family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-nitrocinnolin-4(1h)-one typically involves the nitration of a cinnoline precursor followed by methylation. Common reagents used in these reactions include nitric acid for nitration and methyl iodide for methylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale nitration and methylation processes. These methods are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-Methyl-6-nitrocinnolin-4(1h)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the nitro group to an amine group.
Substitution: This reaction can replace the nitro or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines.
Substitution: Products vary widely depending on the substituents introduced.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 3-Methyl-6-nitrocinnolin-4(1h)-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression.
類似化合物との比較
Similar Compounds
- 2-Methyl-6-nitrocinnolin-4(1h)-one
- 4-Methyl-6-nitrocinnolin-4(1h)-one
- 3-Methyl-5-nitrocinnolin-4(1h)-one
Uniqueness
3-Methyl-6-nitrocinnolin-4(1h)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications.
特性
分子式 |
C9H7N3O3 |
|---|---|
分子量 |
205.17 g/mol |
IUPAC名 |
3-methyl-6-nitro-1H-cinnolin-4-one |
InChI |
InChI=1S/C9H7N3O3/c1-5-9(13)7-4-6(12(14)15)2-3-8(7)11-10-5/h2-4H,1H3,(H,11,13) |
InChIキー |
IEGBXCXCRIFVBG-UHFFFAOYSA-N |
正規SMILES |
CC1=NNC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]nickel](/img/structure/B13640496.png)



![[2,2'-Binaphthalen]-6-yl trifluoromethanesulfonate](/img/structure/B13640547.png)

![2-[3-(2-aminoethyl)-7-methyl-1H-indol-1-yl]acetamide](/img/structure/B13640560.png)



![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B13640580.png)

![4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde](/img/structure/B13640588.png)
